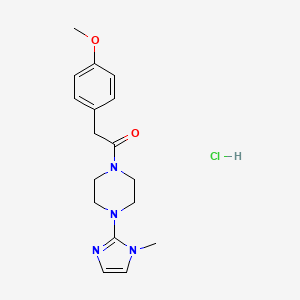

2-(4-methoxyphenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Description

This compound is a piperazine-based derivative featuring a 4-methoxyphenyl ketone group and a 1-methylimidazole substituent. Its structure combines a piperazine ring, a common pharmacophore in drug design, with an imidazole heterocycle known for modulating biological activity. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2.ClH/c1-19-8-7-18-17(19)21-11-9-20(10-12-21)16(22)13-14-3-5-15(23-2)6-4-14;/h3-8H,9-13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRBSDQIPXNEQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methoxyphenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 288.80 g/mol. The chemical structure includes a piperazine ring, an imidazole moiety, and a methoxyphenyl group, which are crucial for its biological activity.

Research indicates that this compound may interact with various neurotransmitter receptors, particularly dopamine receptors. The structure suggests potential agonistic activity at the D3 dopamine receptor , which is implicated in several neuropsychiatric conditions.

Structure-Activity Relationships (SAR)

A study focusing on D3 receptor agonists demonstrated that modifications to the phenyl and imidazole groups significantly affect receptor affinity and selectivity:

- 4-Methoxyphenyl substitutions enhance D3 receptor activity.

- Variations in the piperazine core can modulate both D2 and D3 receptor interactions, with certain substitutions leading to increased selectivity for D3 over D2 receptors .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of similar compounds:

| Compound | D3R Agonist Activity (EC50, nM) | D2R Antagonist Activity (IC50, nM) | Selectivity Ratio (D3/D2) |

|---|---|---|---|

| Compound 1 | 710 ± 150 | 15,700 ± 3,000 | 22.1 |

| Compound 2 | 278 ± 62 | 9,000 ± 3,700 | 32.4 |

| Compound 3 | 98 ± 21 | >100,000 | >1000 |

These results indicate that structural modifications can significantly enhance the selectivity and potency of compounds targeting dopamine receptors .

Case Studies

- Antiproliferative Activity : In vitro studies have shown that compounds structurally similar to our target compound exhibit significant antiproliferative effects against various cancer cell lines such as SK-OV-3 and HT-29. The presence of electron-withdrawing groups on the phenyl ring was found to enhance this activity .

- Neuropharmacological Effects : Animal model studies have indicated potential anxiolytic effects, suggesting that compounds with similar structures may alleviate anxiety symptoms through modulation of dopaminergic pathways .

- Antioxidant Properties : Some derivatives have demonstrated notable antioxidant activity in assays such as DPPH and ABTS, indicating potential protective effects against oxidative stress-related damage in cells .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of piperazine derivatives, including the compound , as antiviral agents. Research indicates that such compounds can inhibit viral replication through various mechanisms, including interference with viral entry and replication processes. A review covering literature from 2010 to 2023 noted significant advances in piperazine-based antiviral agents, suggesting that this compound may exhibit similar properties due to its structural characteristics .

Antiparasitic Activity

The compound has been investigated for its antiparasitic properties. Similar derivatives have shown efficacy against protozoan parasites such as Entamoeba histolytica, which causes amoebic dysentery. The structure of 2-(4-methoxyphenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride may enhance its activity against such pathogens by targeting specific metabolic pathways unique to the parasites .

Neuropharmacological Effects

Studies have indicated that compounds with imidazole and piperazine moieties can interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. The ability to modulate serotonin and dopamine receptors could position this compound as a candidate for further research into treatments for anxiety and depression .

Case Study 1: Antiviral Efficacy

A study conducted on piperazine derivatives demonstrated that modifications to the piperazine ring significantly affected antiviral activity against influenza viruses. The introduction of methoxy groups, similar to those in our compound, enhanced bioavailability and receptor affinity, leading to improved therapeutic outcomes .

Case Study 2: Antiparasitic Screening

In vitro screening of various heterocyclic compounds against E. histolytica revealed that certain derivatives exhibited IC50 values in the low micromolar range. Compounds structurally related to this compound showed promising results, warranting further investigations into their mechanisms of action and potential as antiparasitic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and analogs from the provided evidence:

Structural and Functional Analysis

Core Pharmacophore :

The piperazine-imidazole motif is shared across many analogs . The target compound’s 4-methoxyphenyl group distinguishes it from derivatives with nitro (e.g., ) or chloro substituents (e.g., ), which may enhance electron-donating properties and metabolic stability .- Pyrazolo-pyridine-imidazole Hybrids (): Increased aromaticity may improve DNA intercalation but reduce solubility . Hydrochloride Salt (Target Compound): Enhances aqueous solubility compared to free bases, a critical factor for bioavailability .

Critical Evaluation of Evidence

- Data Gaps :

Pharmacological data for the target compound is absent in the provided evidence. Activity must be inferred from structural analogs. - Contradictions : emphasizes nitro groups for antimicrobial activity, whereas highlights imidazole’s role in receptor binding. The target compound’s methoxy group may balance these properties but requires validation.

Q & A

Q. What are the key synthetic pathways for preparing 2-(4-methoxyphenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride?

The synthesis typically involves multi-step organic reactions, starting with the formation of the piperazine core followed by functionalization with imidazole and aromatic moieties. For example, analogous compounds are synthesized via nucleophilic substitution reactions under controlled conditions (e.g., temperature, solvent choice, and reaction time) to ensure high yield and purity . Key intermediates are characterized using NMR and mass spectrometry (MS) to confirm structural integrity .

Q. Which analytical techniques are essential for validating the compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) are critical for structural confirmation and purity assessment. X-ray crystallography (using software like SHELX ) can resolve complex stereochemistry, while elemental analysis (CHNS) validates empirical composition .

Q. How does the hydrochloride salt form influence solubility and stability?

The hydrochloride salt enhances aqueous solubility and thermal stability compared to the free base, a common strategy in pharmaceutical development. Stability studies under varying pH and temperature conditions are recommended to optimize formulation .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

Yield optimization requires fine-tuning reaction parameters. For instance, microwave-assisted synthesis (as in ) reduces reaction time and improves selectivity. Catalyst screening (e.g., palladium-based catalysts for cross-coupling) and solvent optimization (e.g., switching from ethanol to DMF) may further enhance efficiency .

Q. What strategies resolve contradictions in reported bioactivity data across different assays?

Discrepancies in pharmacological data (e.g., IC₅₀ values) may arise from assay variability (e.g., cell line differences) or compound degradation. Replicating studies under standardized conditions and using stability-indicating HPLC methods can validate results . Computational docking studies (e.g., molecular dynamics simulations) may also clarify target interactions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Density Functional Theory (DFT) calculations and molecular docking (using software like AutoDock) model ligand-receptor interactions. For example, the imidazole and methoxyphenyl groups likely engage in hydrogen bonding and π-π stacking with enzyme active sites, as seen in structurally similar piperazine derivatives .

Q. What experimental designs mitigate degradation during long-term stability studies?

Continuous cooling (e.g., 4°C storage) and inert atmosphere (argon/nitrogen) reduce oxidative and thermal degradation. Accelerated stability testing (40°C/75% RH) identifies degradation pathways, while LC-MS monitors degradants .

Q. How does the compound’s stereoelectronic profile influence its pharmacokinetic properties?

The methoxyphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the imidazole moiety may increase metabolic stability. LogP and pKa calculations (via software like MarvinSketch) guide bioavailability predictions .

Methodological Considerations

- Synthesis Monitoring : Use thin-layer chromatography (TLC) for real-time reaction progress tracking .

- Data Validation : Cross-reference NMR and MS data with PubChem entries (e.g., InChIKey: GLLAFHVTKKQOLL-UHFFFAOYSA-N ) to ensure consistency.

- Safety Protocols : Follow guidelines for handling hydrochloride salts, including PPE (gloves, goggles) and fume hood use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.